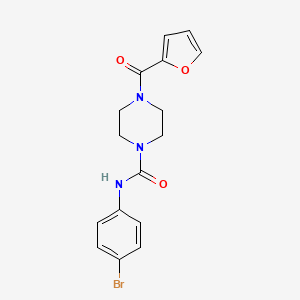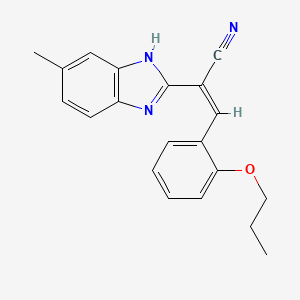![molecular formula C24H20FN3O B5486650 (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one](/img/structure/B5486650.png)
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core substituted with dimethylamino, fluorophenyl, and phenyl groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(2-fluorophenyl)-5-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and fluorophenyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one is unique due to its specific substitution pattern and the presence of both dimethylamino and fluorophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
特性
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-5-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-27(2)19-14-12-17(13-15-19)16-20-23(18-8-4-3-5-9-18)26-28(24(20)29)22-11-7-6-10-21(22)25/h3-16H,1-2H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZNSMFFHPRDAS-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5486593.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5486610.png)
![2-tert-butyl-6-(ethoxyacetyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5486623.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5486628.png)
![(2,4-dimethylpyrimidin-5-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5486631.png)
![(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile](/img/structure/B5486636.png)

![2-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5486640.png)
![5'-methyl-1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5486659.png)
![4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5486662.png)
![N-(1,4-dioxan-2-ylmethyl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5486670.png)
